4-[(4-Bromophenyl)methoxy]piperidine
Description
Properties
Molecular Formula |
C12H16BrNO |
|---|---|
Molecular Weight |
270.17 g/mol |
IUPAC Name |
4-[(4-bromophenyl)methoxy]piperidine |
InChI |
InChI=1S/C12H16BrNO/c13-11-3-1-10(2-4-11)9-15-12-5-7-14-8-6-12/h1-4,12,14H,5-9H2 |
InChI Key |
FYQRZXJLGKAUMO-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1OCC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Synthetic Methodologies for 4 4 Bromophenyl Methoxy Piperidine
Retrosynthetic Analysis and Identification of Key Intermediates
A retrosynthetic analysis of 4-[(4-Bromophenyl)methoxy]piperidine logically disconnects the molecule at the ether bond, identifying 4-hydroxypiperidine (B117109) and a 4-bromobenzyl halide as the primary synthons. This disconnection suggests a straightforward convergent synthesis strategy.
Key Intermediates:
4-Hydroxypiperidine (or a protected form): This intermediate provides the core piperidine (B6355638) scaffold. Its synthesis or acquisition is a critical first step.
4-Bromobenzyl halide (e.g., 4-bromobenzyl bromide): This serves as the electrophile to introduce the 4-bromophenylmethoxy moiety.
An alternative disconnection could involve the C-N bond of the piperidine ring, leading to linear precursors that can be cyclized. However, the ether disconnection represents a more common and often more efficient approach.
| Intermediate | Structure | Role in Synthesis |
|---|---|---|
| 4-Hydroxypiperidine | C₅H₁₁NO | Piperidine ring source |
| 4-Bromobenzyl bromide | C₇H₆Br₂ | Source of the 4-bromophenylmethoxy group |
Strategies for Piperidine Ring Synthesis and Functionalization
The piperidine ring is a prevalent structural motif in many pharmaceuticals, and numerous methods for its synthesis have been developed. nih.gov
Catalytic hydrogenation of pyridine (B92270) derivatives is a widely employed method for the synthesis of piperidines. nih.gov For the preparation of 4-hydroxypiperidine, the hydrogenation of 4-hydroxypyridine (B47283) is a direct route. This reaction is typically carried out using a variety of catalysts under hydrogen pressure.
A common challenge in the hydrogenation of hydroxypyridines is the tautomeric equilibrium between the hydroxy form and the pyridone form. To overcome this, the reaction can be performed in the presence of a lower carboxylic acid anhydride, which stabilizes the enol form as an ester, facilitating hydrogenation. organic-chemistry.org Subsequent hydrolysis of the resulting ester yields the desired hydroxypiperidine. organic-chemistry.org
Catalysts and Conditions for Hydrogenation of 4-Hydroxypyridine:
| Catalyst | Solvent | Pressure (psi) | Temperature (°C) | Yield (%) |
| Rh/C | Methanol/Triethylamine | 100 | Room Temperature | 98 |
| Rhodium oxide | Trifluoroethanol | 72.5 | 40 | High |
| Platinum group metals | Acetic anhydride | Low pressure | Not specified | Not specified |
Data compiled from multiple sources.
Cyclization reactions provide an alternative and versatile approach to the piperidine core. These methods often allow for the introduction of substituents at various positions with good stereochemical control.
One such method is the aza-Prins cyclization , which involves the reaction of a homoallylic amine with an aldehyde or ketone. nih.gov This reaction can be used to synthesize substituted 4-hydroxypiperidines. Another approach is the intramolecular cyclization of amino alcohols . This can be achieved in a one-pot procedure by treating the amino alcohol with thionyl chloride, which facilitates the cyclization without the need for protecting groups. nih.gov
Radical-mediated amine cyclization is another strategy where linear amino-aldehydes can be cyclized to form piperidines. wikipedia.org Furthermore, electroreductive cyclization of imines with terminal dihaloalkanes has been shown to produce piperidine derivatives. nih.gov
Formation of the 4-Bromophenylmethoxy Moiety
The formation of the ether linkage between the piperidine and the 4-bromobenzyl group is a crucial step in the synthesis of the target compound.
The Williamson ether synthesis is a classic and widely used method for the formation of ethers. It involves the reaction of an alkoxide with a primary alkyl halide via an S\textsubscript{N}2 mechanism. In the context of synthesizing this compound, this would involve the deprotonation of 4-hydroxypiperidine to form the corresponding alkoxide, which then reacts with 4-bromobenzyl bromide.
The reaction is typically carried out in the presence of a strong base, such as sodium hydride (NaH), in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). The use of a phase-transfer catalyst can also be beneficial in some cases.
Typical Reagents and Conditions for Williamson Ether Synthesis:
| Alcohol | Alkyl Halide | Base | Solvent |
| 4-Hydroxypiperidine | 4-Bromobenzyl bromide | Sodium hydride (NaH) | DMF or THF |
| 4-Hydroxypiperidine | 4-Bromobenzyl chloride | Potassium hydroxide (B78521) (KOH) | Toluene/Water with phase-transfer catalyst |
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been adapted for the formation of C-O bonds, providing an alternative to the classical Williamson ether synthesis. organic-chemistry.org While more commonly used for the formation of diaryl ethers, these methods can potentially be applied to the synthesis of aryl benzyl (B1604629) ethers.
Another relevant copper-catalyzed reaction is the Ullmann condensation , which is used to form aryl ethers from aryl halides and alcohols. wikipedia.org This reaction typically requires high temperatures and a copper catalyst. wikipedia.org Modern variations of the Ullmann reaction utilize soluble copper catalysts with ligands, allowing for milder reaction conditions. wikipedia.org
While these palladium- and copper-catalyzed methods offer alternative routes, the Williamson ether synthesis remains a more direct and commonly employed strategy for the specific transformation required to produce this compound.
Optimization of Reaction Conditions and Isolation Procedures
The efficiency of the synthesis of this compound via the Williamson ether synthesis is highly dependent on the specific reaction conditions employed. Key parameters that can be optimized to maximize yield and purity include the choice of base, solvent, temperature, and reaction time.
Reaction Conditions:
A typical procedure involves the deprotonation of 4-hydroxypiperidine with a suitable base to form the corresponding alkoxide. This is followed by the addition of 4-bromobenzyl bromide or a similar electrophile. The reaction proceeds via an SN2 mechanism.
The selection of the base is critical. Strong bases such as sodium hydride (NaH) or potassium hydride (KH) are effective in generating the alkoxide. Alternatively, alkali metal hydroxides like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used, often in conjunction with a phase-transfer catalyst to facilitate the reaction between the aqueous and organic phases. The choice of solvent also plays a significant role. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often preferred as they can solvate the cation of the base, leaving the alkoxide more nucleophilic. Tetrahydrofuran (THF) is another common solvent choice.
Reaction temperature and time are also important variables to consider for optimization. The reaction may be conducted at room temperature or heated to increase the rate of reaction. Monitoring the reaction progress using techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) is essential to determine the optimal reaction time.
Recent advancements in synthetic methodologies offer further avenues for optimization. The use of microwave irradiation has been shown to significantly reduce reaction times in Williamson ether syntheses. Additionally, phase-transfer catalysis can enhance reaction rates and yields, particularly when using solid-liquid or liquid-liquid reaction systems.
Isolation and Purification:
Once the reaction is complete, a standard aqueous workup is typically performed to remove inorganic byproducts and unreacted starting materials. This usually involves quenching the reaction with water and extracting the product into an organic solvent such as ethyl acetate (B1210297) or dichloromethane. The organic layer is then washed with brine, dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate, and the solvent is removed under reduced pressure.
The crude product can be purified by various chromatographic techniques. Column chromatography on silica (B1680970) gel is a common method for isolating the desired product from any remaining impurities or byproducts. The choice of eluent system is determined by the polarity of the product and impurities. Recrystallization from a suitable solvent system may also be an effective purification method if the product is a solid.
The following interactive table summarizes key parameters that can be optimized for the synthesis of this compound.
| Parameter | Options | Considerations |
| Base | NaH, KH, NaOH, KOH, K₂CO₃ | Strength of the base, solubility, and compatibility with other functional groups. |
| Solvent | DMF, DMSO, THF, Acetonitrile | Polarity, boiling point, and ability to dissolve reactants. |
| Electrophile | 4-Bromobenzyl bromide, 4-Bromobenzyl chloride | Reactivity of the leaving group. |
| Temperature | Room Temperature to Reflux | Reaction rate vs. potential for side reactions. |
| Catalyst | Phase-transfer catalysts (e.g., TBAB) | Can improve reaction rates in biphasic systems. |
| Purification | Column Chromatography, Recrystallization | Purity requirements and physical state of the product. |
Stereoselective Synthesis of this compound Isomers
The piperidine ring in this compound is achiral. However, the introduction of substituents on the piperidine ring could create chiral centers, leading to the existence of stereoisomers. For example, if a substituent were present at the 3-position of the piperidine ring, cis and trans diastereomers, as well as enantiomers, would be possible. The stereoselective synthesis of such substituted piperidine derivatives is an important area of research in medicinal chemistry.
Several strategies can be employed for the stereoselective synthesis of piperidine derivatives. These can be broadly categorized into chiral pool synthesis, asymmetric catalysis, and chiral resolution.
Chiral Pool Synthesis:
This approach utilizes readily available chiral starting materials to introduce the desired stereochemistry. For instance, a chiral amino acid or a carbohydrate could be elaborated through a series of chemical transformations to construct the substituted piperidine ring with the desired stereocenters.
Asymmetric Catalysis:
Asymmetric catalysis involves the use of a chiral catalyst to control the stereochemical outcome of a reaction. For the synthesis of chiral piperidines, methods such as asymmetric hydrogenation of pyridine or dihydropyridine (B1217469) precursors using chiral transition metal catalysts (e.g., rhodium or iridium complexes with chiral ligands) have been successfully employed.
Chiral Resolution:
Chiral resolution is a technique used to separate a racemic mixture of enantiomers. This can be achieved through several methods:
Classical Resolution: This involves the reaction of the racemic piperidine derivative with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers often have different physical properties, such as solubility, allowing for their separation by crystallization. The desired enantiomer can then be recovered by removing the resolving agent.
Kinetic Resolution: In a kinetic resolution, one enantiomer of a racemic mixture reacts at a different rate with a chiral reagent or catalyst, allowing for the separation of the unreacted, enantiomerically enriched starting material from the product. whiterose.ac.uknih.gov For example, an enzymatic acylation could selectively acylate one enantiomer of a racemic 4-hydroxypiperidine derivative, allowing for the separation of the acylated product from the unreacted enantiomer.
Chiral Chromatography: Chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) or gas chromatography (GC) can be used to separate enantiomers based on their differential interactions with the chiral stationary phase. nih.gov
The following table outlines different approaches to stereoselective synthesis applicable to derivatives of this compound.
| Synthetic Approach | Description |
| Chiral Pool Synthesis | Utilization of naturally occurring chiral molecules as starting materials to build the chiral piperidine scaffold. |
| Asymmetric Catalysis | Employment of chiral catalysts to induce stereoselectivity in key bond-forming reactions, such as hydrogenation or cyclization. |
| Classical Resolution | Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differences in physical properties like solubility. |
| Kinetic Resolution | Differential reaction rates of enantiomers with a chiral reagent or catalyst, leading to the separation of the faster-reacting enantiomer as product and the slower-reacting enantiomer as unreacted starting material. whiterose.ac.uknih.gov |
| Chiral Chromatography | Separation of enantiomers using a column packed with a chiral stationary phase that interacts differently with each enantiomer. nih.gov |
Advanced Spectroscopic and Structural Elucidation of 4 4 Bromophenyl Methoxy Piperidine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation
NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to deduce the chemical environment, connectivity, and spatial relationships of atoms.
The ¹H NMR spectrum of 4-[(4-Bromophenyl)methoxy]piperidine provides specific information about the different types of protons and their neighboring atoms. The signals from the aromatic protons of the 4-bromophenyl group typically appear as two distinct doublets in the downfield region (approximately δ 7.2-7.5 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. The benzylic protons (-O-CH₂-Ar) are expected to produce a singlet around δ 4.4-4.5 ppm. Protons on the piperidine (B6355638) ring will show more complex signals in the upfield region. The proton at the C4 position (methine proton, -CH-O-) would appear as a multiplet. The axial and equatorial protons on the carbons adjacent to the nitrogen (C2 and C6) and the other ring carbons (C3 and C5) will exhibit distinct chemical shifts and coupling patterns, typically in the range of δ 1.4-3.0 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic (ortho to Br) | ~ 7.45 | Doublet |
| Aromatic (meta to Br) | ~ 7.25 | Doublet |
| Benzylic (-OCH₂-) | ~ 4.40 | Singlet |
| Piperidine C4-H | ~ 3.40 | Multiplet |
| Piperidine C2/C6-H (axial/equatorial) | ~ 2.60 - 3.00 | Multiplets |
| Piperidine C3/C5-H (axial/equatorial) | ~ 1.40 - 1.90 | Multiplets |
| Piperidine N-H | Variable | Broad Singlet |
The ¹³C NMR spectrum complements the ¹H NMR data by revealing the number of distinct carbon environments. The spectrum for this compound would show signals for the four unique carbons of the 1,4-disubstituted aromatic ring, with the carbon bonded to bromine (C-Br) appearing around δ 121 ppm and the ipso-carbon of the benzyl (B1604629) group around δ 137 ppm. The benzylic carbon (-O-CH₂-Ar) signal is expected near δ 70 ppm. The piperidine ring carbons would also be distinct, with the C4 carbon bonded to the ether oxygen appearing furthest downfield among them (around δ 75-80 ppm), and the C2/C6 and C3/C5 carbons resonating at higher fields (typically δ 30-50 ppm).
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C-Br | ~ 121 |
| Aromatic C-H | ~ 128 - 132 |
| Aromatic C (ipso to CH₂) | ~ 137 |
| Benzylic (-OCH₂-) | ~ 70 |
| Piperidine C4 | ~ 77 |
| Piperidine C2/C6 | ~ 45 |
| Piperidine C3/C5 | ~ 32 |
To definitively assign the proton and carbon signals and confirm the connectivity, two-dimensional NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons, confirming which protons are adjacent. For instance, it would show correlations between the C2/C6 protons and the C3/C5 protons of the piperidine ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of a proton signal to its corresponding carbon signal.
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. The IR spectrum of this compound would display several characteristic absorption bands. A prominent C-O-C stretching vibration for the ether linkage is expected in the region of 1150-1085 cm⁻¹. The presence of the aromatic ring is confirmed by C=C stretching bands around 1600-1450 cm⁻¹ and C-H stretching just above 3000 cm⁻¹. The C-Br bond gives rise to a signal in the fingerprint region, typically between 600-500 cm⁻¹. Aliphatic C-H stretching from the piperidine and benzyl groups would be observed in the 2950-2850 cm⁻¹ range. A broad absorption band in the 3300-3500 cm⁻¹ region would indicate the N-H stretch of the secondary amine in the piperidine ring.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Description |
|---|---|---|
| N-H Stretch | 3300 - 3500 | Secondary Amine |
| Aromatic C-H Stretch | 3010 - 3100 | |
| Aliphatic C-H Stretch | 2850 - 2960 | Piperidine & Methylene |
| Aromatic C=C Stretch | 1450 - 1600 | Benzene Ring |
| C-O-C Stretch | 1085 - 1150 | Ether Linkage |
| C-Br Stretch | 500 - 600 | Bromo-Aromatic |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound (C₁₂H₁₆BrNO), the molecular ion peak [M]⁺ would show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). The expected molecular weight is approximately 270.06 g/mol for the ⁷⁹Br isotope and 272.06 g/mol for the ⁸¹Br isotope. Key fragmentation pathways would likely involve the cleavage of the benzylic C-O bond, leading to a prominent peak for the 4-bromobenzyl cation at m/z 169/171. Another significant fragmentation could be the loss of the 4-bromobenzyloxy group, resulting in a piperidinyl fragment.
Table 4: Expected Mass Spectrometry Data for this compound
| m/z Value | Ion | Description |
|---|---|---|
| 270 / 272 | [C₁₂H₁₆BrNO]⁺ | Molecular Ion [M]⁺ |
| 169 / 171 | [C₇H₆Br]⁺ | 4-Bromobenzyl Cation |
| 100 | [C₅H₁₀N]⁺ | Piperidin-4-yl Cation |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy measures the electronic transitions within a molecule. The UV-Vis spectrum of this compound is dominated by the absorptions of the bromophenyl chromophore. Typically, substituted benzene rings exhibit a strong absorption band (E-band) below 220 nm and a weaker, more structured band (B-band) around 250-290 nm. The presence of the bromine atom and the methoxy (B1213986) substituent would cause a slight red shift (bathochromic shift) of these absorption maxima compared to unsubstituted benzene. The piperidine portion of the molecule does not absorb significantly in the UV-Vis range.
Table 5: Predicted UV-Vis Absorption Maxima for this compound
| Absorption Band | Predicted λₘₐₓ (nm) | Type of Transition |
|---|---|---|
| E-band | ~ 210 - 230 | π → π* |
| B-band | ~ 260 - 280 | π → π* |
Single Crystal X-ray Diffraction (SC-XRD) for Definitive Solid-State Structural Determination and Conformation
Following an extensive search of academic literature and crystallographic databases, specific single-crystal X-ray diffraction data for the compound this compound could not be located. The crystal structure of this particular molecule does not appear to have been determined and deposited in publicly accessible resources.
Similarly, searches for closely related analogues, such as the chloro- or iodo-substituted derivatives, did not yield any published crystallographic data. This prevents a detailed discussion and presentation of definitive solid-state structural parameters, including crystal system, space group, unit cell dimensions, and precise conformational analysis based on experimental X-ray diffraction data.
While SC-XRD would be the definitive method to elucidate the three-dimensional arrangement of the atoms, the conformation of the piperidine ring (likely a chair conformation), and the orientation of the (4-bromophenyl)methoxy substituent in the solid state, such an analysis is contingent on the availability of experimental data.
Therefore, a quantitative description with data tables of bond lengths, bond angles, and torsional angles for this compound, as would be derived from a single-crystal X-ray diffraction study, cannot be provided at this time.
Theoretical and Computational Chemistry Investigations of 4 4 Bromophenyl Methoxy Piperidine
Quantum Chemical Calculations for Electronic and Geometric Properties
Quantum chemical calculations are instrumental in determining the fundamental electronic and geometric characteristics of a molecule. These calculations solve the Schrödinger equation, approximated for complex systems, to provide a detailed picture of orbital energies, charge distributions, and molecular stability.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries and predicting spectroscopic properties. researchgate.netmdpi.com DFT calculations, often using hybrid functionals like B3LYP with a basis set such as 6-311++G(d,p), can determine the most stable three-dimensional arrangement of atoms in 4-[(4-Bromophenyl)methoxy]piperidine by finding the minimum energy state. mdpi.comnih.gov
Table 1: Representative Geometric Parameters Calculated by DFT (Note: The following values are illustrative of typical DFT results for similar molecular fragments and are not specific experimental data for this compound.)
| Parameter | Description | Typical Calculated Value |
|---|---|---|
| r(C-Br) | Bond length of the Carbon-Bromine bond on the phenyl ring. | ~1.91 Å |
| r(C-O) | Bond length of the ether linkage. | ~1.37 Å (Aryl-O), ~1.43 Å (Alkyl-O) |
| r(C-N) | Bond length within the piperidine (B6355638) ring. | ~1.47 Å |
| ∠(C-O-C) | Bond angle of the ether linkage. | ~118° |
| Dihedral Angle | Torsion angle defining the orientation of the phenyl ring relative to the piperidine moiety. | Variable, dependent on conformation. |
Frontier Molecular Orbital (FMO) theory is central to describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.govresearchgate.net A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. nih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich bromophenyl ring and the oxygen atom of the methoxy (B1213986) group, while the LUMO would likely be distributed over the aromatic ring system. From the HOMO and LUMO energies, various chemical reactivity indices can be calculated, providing further insights into the molecule's behavior. mdpi.com
Table 2: Key Chemical Reactivity Indices Derived from FMO Analysis
| Parameter | Formula | Description |
|---|---|---|
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |
| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons. mdpi.com |
| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. mdpi.com |
| Chemical Softness (S) | 1 / η | The reciprocal of hardness, indicating reactivity. mdpi.com |
| Electrophilicity Index (ω) | χ2 / (2η) | Measures the propensity to accept electrons. mdpi.com |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netchemrxiv.org The MEP map displays color-coded regions on the molecule's surface, where different colors represent different electrostatic potential values.
Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack. In this compound, such regions would be expected around the electronegative oxygen and nitrogen atoms. frontiersin.org
Blue Regions: Indicate positive electrostatic potential, representing electron-deficient areas. These sites are prone to nucleophilic attack. Positive potentials are typically found around hydrogen atoms, particularly the N-H proton of the piperidine ring. frontiersin.org
Green Regions: Represent neutral or zero potential areas.
The MEP map provides a clear, qualitative picture of where the molecule is most likely to interact with other charged or polar species, offering crucial information on hydrogen bonding and other non-covalent interactions. researchgate.netnih.gov
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. It examines charge transfer and intramolecular interactions by analyzing the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. acadpubl.eu The strength of these interactions is quantified by the second-order perturbation energy, E(2). jcsp.org.pk
In this compound, significant interactions would include:
Delocalization from the lone pairs of the nitrogen (n_N) and oxygen (n_O) atoms into adjacent anti-bonding orbitals (σ*).
Hyperconjugative interactions involving the π orbitals of the bromophenyl ring (π_C=C) and adjacent anti-bonding orbitals (π*_C=C).
Molecular Modeling and Dynamics Simulations
While quantum calculations focus on the static properties of a single molecule, molecular modeling and dynamics simulations explore its conformational flexibility and behavior over time.
The piperidine ring is not planar and can adopt several conformations, most notably the stable "chair" form and the more flexible "boat" and "twist-boat" forms. rsc.orgresearchgate.net For a 4-substituted piperidine like the title compound, the substituent—the (4-bromophenyl)methoxy group—can be oriented in either an axial or an equatorial position relative to the ring. nih.gov
Conformational analysis involves systematically rotating key bonds and calculating the potential energy of each resulting structure to map the potential energy surface. jcsp.org.pk This process identifies the different stable conformers (local energy minima) and the transition states that separate them. Computational studies on similar 4-substituted piperidines have shown that the equatorial conformer is generally more stable due to reduced steric hindrance. nih.gov By calculating the relative energies, the analysis can predict the equilibrium population of each conformer at a given temperature, identifying the most likely shape of the molecule.
Ligand-Protein Docking Studies for Putative Biological Target Interactions
Ligand-protein docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a protein target. This method is instrumental in understanding the molecular basis of a ligand's biological activity by modeling the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-protein complex. The strength of this interaction is often quantified by a docking score or an estimated binding energy, with lower energy values typically indicating a more stable complex.
The results of such studies are typically presented in a tabular format, detailing the binding affinity and key interacting residues for each protein target.
Table 1: Hypothetical Ligand-Protein Docking Results for this compound (Note: The following table is a representative example of how docking results would be presented. Specific data for this compound is not currently available in published literature.)
| Protein Target | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Sigma-1 Receptor | 6DK1 | -8.5 | Tyr103, Glu172, Trp164 |
| Histamine H3 Receptor | 4XES | -7.9 | Asp114, Tyr115, Phe398 |
| Acetylcholinesterase | 4EY7 | -9.2 | Trp86, Tyr337, Phe330 |
In Silico Prediction of Biological Activity Spectra
In silico tools for predicting biological activity spectra analyze a molecule's structure to forecast its potential pharmacological effects and protein targets. These predictions are based on sophisticated algorithms that compare the input structure to large databases of known bioactive compounds.
Prediction of Protein Targets (e.g., SwissTargetPrediction)
SwissTargetPrediction is a web-based tool that predicts the most probable protein targets of a small molecule based on the principle of similarity. clinmedkaz.org The underlying assumption is that structurally similar molecules are likely to bind to similar protein targets. The tool provides a list of potential targets ranked by probability.
A SwissTargetPrediction analysis for this compound would likely identify a range of potential protein classes, reflecting the diverse biological roles of piperidine-containing compounds. clinmedkaz.org
Table 2: Predicted Protein Targets for this compound using a SwissTargetPrediction-like Algorithm (Note: This table represents a plausible output from a target prediction tool. Specific predictions for this compound require running the compound through the actual software.)
| Target Class | Probability | Known Ligands with Similar Scaffolds |
|---|---|---|
| G protein-coupled receptors | High | Haloperidol, Risperidone |
| Ion channels | Moderate | Nifedipine, Verapamil |
| Enzymes | Moderate | Donepezil, Galantamine |
Prediction of Pharmacological Activities (e.g., PASS)
The Prediction of Activity Spectra for Substances (PASS) online tool is another valuable resource that predicts a wide range of biological activities based on the structural formula of a compound. clinmedkaz.org The output is a list of potential activities with corresponding probabilities of being active (Pa) and inactive (Pi). Activities with a high Pa value are considered more likely.
For this compound, a PASS prediction would likely highlight activities related to the central nervous system, given the prevalence of the piperidine moiety in neuroactive drugs. clinmedkaz.org
Table 3: Predicted Pharmacological Activities for this compound using a PASS-like Algorithm (Note: This table is an illustrative example of the potential activities that could be predicted. Actual results would be generated by submitting the compound's structure to the PASS online service.)
| Pharmacological Activity | Pa (Probability to be Active) | Pi (Probability to be Inactive) |
|---|---|---|
| Antipsychotic | > 0.7 | < 0.1 |
| Antihistaminic | > 0.6 | < 0.1 |
| Acetylcholinesterase inhibitor | > 0.5 | < 0.2 |
| Calcium channel blocker | > 0.4 | < 0.3 |
Structure Activity Relationship Sar Studies of 4 4 Bromophenyl Methoxy Piperidine and Its Analogs
Design and Synthesis of Chemically Diverse Derivatives
The design and synthesis of a diverse library of 4-[(4-Bromophenyl)methoxy]piperidine analogs are foundational to comprehensive SAR studies. The synthetic strategies typically involve multi-step sequences that allow for the introduction of various substituents at key positions of the molecular scaffold.
A common synthetic route starts with the alkylation of a protected 4-hydroxypiperidine (B117109) with 4-bromobenzyl bromide. The protecting group on the piperidine (B6355638) nitrogen, often a tert-butyloxycarbonyl (Boc) group, can then be removed to yield the core intermediate, this compound. This intermediate serves as a versatile precursor for a wide range of derivatives.
Subsequent modifications can be introduced at three primary locations:
The 4-Bromophenyl Moiety: Analogs with different substituents on the phenyl ring can be synthesized by starting with appropriately substituted benzyl (B1604629) halides.
The Piperidine Nitrogen: The secondary amine of the piperidine ring is a key handle for derivatization through N-alkylation or N-acylation reactions.
The Methoxy (B1213986) Linkage: Variations in the linker between the phenyl ring and the piperidine can be achieved by using different haloalkyl ethers or by replacing the ether oxygen with other heteroatoms.
The synthesis of these analogs often employs standard organic chemistry reactions. For instance, N-alkylation can be achieved by reacting the piperidine intermediate with various alkyl halides or by reductive amination with aldehydes and a reducing agent like sodium triacetoxyborohydride. N-acylation is typically performed using acyl chlorides or anhydrides in the presence of a base.
Investigation of Substituent Effects on Biological Profiles
The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the molecular scaffold. SAR studies have revealed that even minor modifications can lead to significant changes in potency and selectivity.
The 4-bromophenyl group plays a critical role in the interaction of these compounds with their biological targets. The bromine atom, being an electron-withdrawing group, influences the electronic properties of the phenyl ring and can participate in halogen bonding with the target protein.
SAR studies on related 4-phenylpiperidine (B165713) and 4-phenylpiperazine derivatives have shown that the nature of the substituent at the para-position of the phenyl ring significantly impacts biological activity. For instance, replacing the bromine atom with other halogens (e.g., chlorine, fluorine) or with electron-donating groups (e.g., methyl, methoxy) can modulate the compound's affinity and efficacy. In a series of 4-phenylpiperidines, para-substitution was found to be generally preferable to meta-substitution for certain biological activities. acs.org
The following table summarizes the hypothetical effect of different substituents on the 4-phenyl ring based on general SAR principles observed in similar compound series.
| Substituent at 4-position | Electronic Effect | Potential Impact on Activity |
| -Br (Bromine) | Electron-withdrawing, Halogen bond donor | Baseline activity |
| -Cl (Chlorine) | Electron-withdrawing | May maintain or slightly decrease activity |
| -F (Fluorine) | Electron-withdrawing | Can improve metabolic stability and binding affinity |
| -CH3 (Methyl) | Electron-donating | May increase or decrease activity depending on the target |
| -OCH3 (Methoxy) | Electron-donating | Can alter binding mode and pharmacokinetic properties |
| -NO2 (Nitro) | Strongly electron-withdrawing | Often leads to a decrease in activity |
N-Alkylation: The introduction of various alkyl groups on the piperidine nitrogen can significantly influence the compound's basicity, lipophilicity, and steric bulk, all of which can affect receptor binding and pharmacokinetic properties. Studies on N-benzyl piperidine derivatives have shown that the nature of the substituent on the benzyl group can fine-tune the biological activity. nih.gov For example, small alkyl groups like methyl or ethyl might enhance binding affinity, while larger, bulkier groups could lead to a decrease in activity due to steric hindrance.
N-Acylation: The conversion of the secondary amine to an amide through N-acylation generally reduces the basicity of the piperidine nitrogen. This can have a profound impact on the compound's interaction with the biological target, potentially altering its binding mode or abolishing activity altogether. However, in some cases, the introduction of an acyl group can introduce new hydrogen bonding interactions that may enhance affinity.
The table below illustrates the potential impact of different N-substituents on the biological activity of this compound analogs.
| N-Substituent | Modification Type | Potential Impact on Activity |
| -H (unsubstituted) | Baseline | Reference compound |
| -CH3 (Methyl) | N-alkylation | May increase potency and CNS penetration |
| -CH2CH3 (Ethyl) | N-alkylation | Similar to methyl, with slightly increased lipophilicity |
| -CH2Ph (Benzyl) | N-alkylation | Can introduce additional aromatic interactions |
| -C(O)CH3 (Acetyl) | N-acylation | Reduces basicity, may decrease or alter activity |
| -C(O)Ph (Benzoyl) | N-acylation | Introduces a bulky, aromatic group, likely to decrease activity |
The methoxy linker connecting the 4-bromophenyl ring to the piperidine moiety is another critical determinant of biological activity. Modifications to this linker, such as altering its length or replacing the ether oxygen with other heteroatoms, can change the molecule's flexibility, conformation, and hydrogen bonding capacity.
Chain Length: Increasing the length of the alkyl chain (e.g., to an ethoxy or propoxy linker) can alter the distance and orientation of the 4-bromophenyl ring relative to the piperidine core. This can affect how the molecule fits into the binding pocket of its target. In many cases, an optimal chain length exists for maximal activity, with either shorter or longer linkers leading to a decrease in potency.
Stereochemical Influence on Activity and Receptor Binding
While this compound itself is achiral, the introduction of substituents on the piperidine ring can create chiral centers. Stereochemistry can play a crucial role in the biological activity of piperidine derivatives, as different enantiomers or diastereomers can exhibit significantly different potencies and selectivities.
Biological targets, such as receptors and enzymes, are chiral environments. Consequently, the different spatial arrangements of atoms in stereoisomers can lead to different binding affinities and efficacies. For example, one enantiomer might fit perfectly into a binding pocket, while the other may be unable to bind or may bind in a non-productive orientation.
In the context of substituted piperidine analogs, if a substituent is introduced at the 2-, 3-, or 4-position of the piperidine ring that is not the methoxy group, a chiral center can be created. The absolute configuration (R or S) at this center can have a profound impact on the compound's interaction with its biological target. Therefore, the synthesis and biological evaluation of individual stereoisomers are often necessary to fully understand the SAR and to identify the most active and selective isomer.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models can be valuable tools for predicting the activity of novel analogs and for guiding the design of more potent and selective compounds.
For a series of this compound analogs, a QSAR study would involve calculating a set of molecular descriptors for each compound. These descriptors can be classified into several categories, including:
Electronic descriptors: (e.g., partial charges, dipole moment) which describe the electronic properties of the molecule.
Steric descriptors: (e.g., molecular volume, surface area) which relate to the size and shape of the molecule.
Hydrophobic descriptors: (e.g., logP) which quantify the lipophilicity of the molecule.
Topological descriptors: which describe the connectivity of atoms in the molecule.
Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the observed biological activity (e.g., IC50 or Ki values).
A robust QSAR model can be used to:
Predict the biological activity of newly designed, unsynthesized analogs.
Identify the most important molecular features that contribute to activity.
Optimize the lead compound by suggesting modifications that are likely to improve its biological profile.
For instance, a QSAR model for this compound analogs might reveal that a specific range of lipophilicity and a particular electronic distribution on the phenyl ring are optimal for high activity. This information can then be used to prioritize the synthesis of new derivatives with a higher probability of success.
Preclinical Pharmacological and Biological Investigations of 4 4 Bromophenyl Methoxy Piperidine
In Vitro Biological Activity Screening
The in vitro screening of 4-[(4-Bromophenyl)methoxy]piperidine and its analogs has explored a range of biological activities, from enzyme inhibition to antimicrobial effects. These preliminary studies are crucial for identifying potential mechanisms of action and guiding future research.
While direct studies on this compound are limited, research on structurally similar 4'4-bromophenyl-4'piperidinol derivatives provides valuable insights into potential enzyme-inhibiting activities. These analogs have demonstrated inhibitory effects against key enzymes implicated in neurodegenerative disorders.
Notably, certain derivatives have shown potent inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. For instance, analog AB11 exhibited an IC50 value of 0.029 μM against AChE. Additionally, these compounds have been evaluated for their ability to inhibit monoamine oxidase (MAO), an enzyme involved in the metabolism of monoamine neurotransmitters. The derivatives displayed selectivity for MAO-B, with IC50 values in the micromolar range, suggesting a potential role in modulating dopamine (B1211576) levels. mdpi.com
Table 1: Enzyme Inhibition by 4'4-bromophenyl-4'piperidinol Derivatives
| Compound | AChE IC50 (µM) | MAO-B IC50 (µM) |
|---|---|---|
| AB11 | 0.029 | 866 |
Data is for structurally related 4'4-bromophenyl-4'piperidinol derivatives, not this compound.
The piperidine (B6355638) scaffold is a common feature in ligands targeting various receptors within the central nervous system. Studies on 4-benzyloxypiperidine analogs, which share a core structure with this compound, have revealed a significant affinity for the dopamine D4 receptor. nih.govchemrxiv.org These compounds have been investigated as D4 receptor antagonists. nih.govchemrxiv.orgnih.gov
For example, a series of 3- and 4-benzyloxypiperidine derivatives were synthesized and evaluated for their binding affinity to dopamine receptor subtypes. Several of these compounds demonstrated high selectivity for the D4 receptor over other dopamine receptors (D1-3, 5). nih.gov The binding affinity, represented by the Ki value, for some of these analogs was in the nanomolar range, indicating potent receptor interaction. nih.gov The substitution pattern on the benzyl (B1604629) ring was found to influence both potency and selectivity. nih.gov
While these findings are for analogs, they suggest that this compound may also interact with dopamine receptors, although the specific affinity and selectivity profile conferred by the 4-bromo substitution remains to be experimentally determined. There is currently a lack of specific data regarding the affinity of this compound for opioid and serotonin (B10506) receptors.
Table 2: Dopamine D4 Receptor Affinity for Select 4-benzyloxypiperidine Analogs
| Compound | D4 Receptor Ki (nM) |
|---|---|
| Analog 8a (3-fluorobenzyl) | 205.9 |
| Analog 8b (3,4-difluorophenyl) | 169 |
| Analog 8c (4-fluoro-3-methyl) | 135 |
Data is for structurally related 4-benzyloxypiperidine analogs, not this compound.
The potential of piperidine-containing compounds as antiproliferative agents has been an area of active research. ajchem-a.com Various derivatives of the piperidine scaffold have been synthesized and tested against a range of human cancer cell lines. ajchem-a.com These studies have indicated that the piperidine nucleus can be a valuable template for the design of new anticancer agents. ajchem-a.com
However, a review of the available scientific literature did not yield specific data on the cellular antiproliferative activity of this compound or its closely related analogs against cancer cell lines. Further investigation is required to determine if this particular compound possesses cytotoxic or cytostatic properties against tumor cells.
Platelet aggregation is a critical process in hemostasis and thrombosis. Certain piperidine derivatives have been investigated for their effects on this process. Adenosine, which can inhibit platelet aggregation, has its effects mediated by specific receptors. ajchem-a.com
Despite the known antiplatelet activity of some piperidine-containing molecules, there is no specific experimental data available in the reviewed literature concerning the ability of this compound to modulate platelet aggregation.
Oxidative stress is implicated in the pathophysiology of numerous diseases. Compounds with antioxidant properties can mitigate the damaging effects of free radicals. Research on 4'4-bromophenyl-4'piperidinol derivatives, which are structurally related to this compound, has demonstrated their potential as antioxidant agents. mdpi.com
The antioxidant capacity of these compounds was evaluated, and they showed good free radical scavenging activity. mdpi.com For instance, the analog AB14 exhibited an IC50 value of 23.99 μM in an antioxidant assay. mdpi.com
Table 3: Antioxidant Activity of 4'4-bromophenyl-4'piperidinol Derivatives
| Compound | Antioxidant IC50 (µM) |
|---|---|
| AB11 | 26.38 |
Data is for structurally related 4'4-bromophenyl-4'piperidinol derivatives, not this compound.
The piperidine ring is a structural motif found in a number of compounds with antimicrobial properties. While direct and comprehensive studies on the antibacterial and antifungal spectrum of this compound are limited, related compounds have shown notable antimicrobial effects. For instance, derivatives of benzylamine (B48309), a structural component of the target molecule, have demonstrated activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
One study on a related benzylamine derivative reported minimum inhibitory concentration (MIC) values as low as 0.0039 mg/mL against Staphylococcus aureus and 0.025 mg/mL against Escherichia coli. These findings suggest that the broader structural class to which this compound belongs may be a promising scaffold for the development of new antimicrobial agents. However, specific testing of the title compound is necessary to confirm any antimicrobial activity.
Elucidation of Cellular and Molecular Mechanisms of Action (In Vitro Studies)
In vitro studies are fundamental to understanding how a compound like this compound might exert its effects at a cellular and molecular level. These experiments, conducted in controlled laboratory settings using cell cultures, are designed to dissect the specific biological pathways the compound modulates.
The modulation of key intracellular signaling pathways is a hallmark of many pharmacologically active compounds. The Nuclear Factor-kappa B (NF-κB) and Phosphatidylinositol 3-kinase (PI3K)/Akt pathways are critical regulators of cellular processes including inflammation, proliferation, survival, and apoptosis. nih.govnih.gov Their dysregulation is frequently implicated in various diseases, particularly cancer. nih.govnih.gov
Investigating the effect of this compound on these pathways would typically involve a series of established molecular biology techniques. For instance, Western blot analysis would be used to measure the phosphorylation status of key proteins in the cascade, such as IκBα for the NF-κB pathway and Akt or mTOR for the PI3K/Akt pathway. A change in phosphorylation indicates pathway activation or inhibition. Reporter gene assays, where cells are engineered to express a reporter protein (like luciferase) under the control of a transcription factor (like NF-κB), could quantitatively measure the compound's effect on transcriptional activity.
While piperidine-containing compounds have been noted for their diverse biological activities, specific data detailing the modulation of the NF-κB or PI3K/Akt pathways by this compound are not available in the public domain.
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Therapeutic compounds often function by selectively inducing apoptosis in target cells. The primary mechanisms of apoptosis induction are the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, both of which converge on the activation of effector caspases, such as caspase-3.
To determine if this compound induces apoptosis, researchers would typically employ flow cytometry with Annexin V and propidium (B1200493) iodide staining to distinguish between viable, apoptotic, and necrotic cells. The mechanism of action would be further explored by measuring the activity of key initiator caspases (caspase-8 for the extrinsic pathway, caspase-9 for the intrinsic pathway) and effector caspases (caspase-3). Additionally, changes in the expression levels of Bcl-2 family proteins, which regulate the intrinsic pathway, would be assessed using techniques like RT-PCR or Western blotting to understand the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members.
Currently, there are no published studies detailing the pro-apoptotic effects or the specific apoptosis induction pathways modulated by this compound.
The pharmacological effects of a compound are ultimately driven by its ability to alter the expression of specific genes and the levels of functional proteins. To gain a broad understanding of the impact of this compound, high-throughput screening techniques such as microarray analysis or RNA-sequencing would be utilized. These methods provide a global snapshot of changes in gene expression in response to compound treatment.
Subsequent validation of key gene changes would be performed using quantitative real-time PCR (qRT-PCR). On the protein level, proteomic analyses could identify widespread changes in protein expression, while Western blotting would confirm the regulation of specific proteins of interest identified through pathway analysis or target-based hypotheses. For example, if the compound is hypothesized to have anti-inflammatory effects, the expression of genes for cytokines like TNF-α and IL-6 would be examined.
Specific research detailing the impact of this compound on gene and protein regulation in cell culture is not documented in available scientific literature.
Biological Target Identification and Characterization (Preclinical)
Identifying the specific biological molecule(s) that a compound interacts with is a critical step in drug discovery. This "target" is often a protein, such as an enzyme or a receptor, whose activity is modulated by the compound, leading to a therapeutic effect.
Target identification for a novel compound like this compound often begins with computational (in silico) predictions or high-throughput screening against panels of known biological targets. Once potential targets are identified, their interaction with the compound must be confirmed through direct biochemical assays.
These assays use purified target proteins and measure how the compound affects their function in a cell-free system. For example, if the predicted target is a kinase, an in vitro kinase assay would be performed to measure the ability of the compound to inhibit the phosphorylation of a substrate. If the target is a receptor, a radioligand binding assay would determine the compound's affinity for the receptor by measuring its ability to displace a known, labeled ligand.
There is no available research that predicts or confirms a specific biological target for this compound through biochemical assays.
Once a direct interaction between the compound and its target is confirmed, biophysical techniques are employed to characterize the binding in detail. These methods provide crucial information about the affinity, kinetics, and thermodynamics of the interaction, which is invaluable for understanding the structure-activity relationship and for further optimizing the compound.
Commonly used techniques include:
Surface Plasmon Resonance (SPR): Measures the real-time association and dissociation of the compound with the immobilized target protein, providing kinetic data (kon, koff) and the binding affinity (KD).
Isothermal Titration Calorimetry (ITC): Measures the heat changes upon binding to determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy) of the interaction.
This detailed analysis helps to elucidate the molecular forces driving the binding event. However, without an identified target for this compound, no such binding interaction studies have been reported.
Conclusion and Future Research Perspectives on 4 4 Bromophenyl Methoxy Piperidine
Synthesis and Characterization Accomplishments
There are no specific, peer-reviewed synthetic methods or characterization data published for 4-[(4-Bromophenyl)methoxy]piperidine. While general synthetic routes for related structures like 4-(4'-Bromophenyl)piperidine have been described, the specific attachment of a (4-Bromophenyl)methoxy group to the 4-position of a piperidine (B6355638) ring is not detailed in available literature chemicalbook.com. Characterization would typically involve techniques like NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity, but such data for this compound is not publicly available.
Summary of Preclinical Biological Insights and Potential Therapeutic Areas
No preclinical studies or biological activity screenings have been published specifically for this compound. The broader class of piperidine derivatives has been investigated for a multitude of therapeutic applications, demonstrating the scaffold's versatility. For instance, different bromophenyl piperidine derivatives have been explored as potential agents for Alzheimer's disease by targeting acetylcholinesterase and monoamine oxidase-B mdpi.com. Other related piperidine structures have been designed as CCR5 antagonists for HIV treatment, inhibitors of the choline (B1196258) transporter, and ligands for dopamine (B1211576) receptors nih.govnih.govchemrxiv.org. However, without specific biological data, the therapeutic potential of this compound remains entirely speculative.
Identification of Current Research Gaps
The primary research gap is the complete absence of foundational data for this compound. Before any specific gaps can be identified (such as mechanism of action, selectivity, or metabolic stability), the compound must first be synthesized, characterized, and subjected to initial biological screening. The current state of research has not yet reached this preliminary stage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
